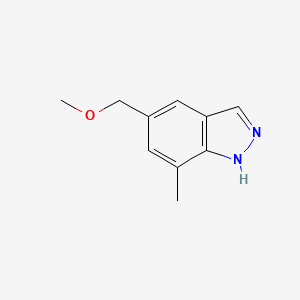

5-(Methoxymethyl)-7-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93359-90-1 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-(methoxymethyl)-7-methyl-1H-indazole |

InChI |

InChI=1S/C10H12N2O/c1-7-3-8(6-13-2)4-9-5-11-12-10(7)9/h3-5H,6H2,1-2H3,(H,11,12) |

InChI Key |

HAFVOSFMUDIATQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)COC |

Origin of Product |

United States |

The Indazole Nucleus: a Privileged Player in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is what chemists refer to as a "privileged scaffold". nih.govresearchgate.netchemie-brunschwig.ch This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities. nih.govresearchgate.net The versatility of the indazole nucleus is underscored by its presence in a multitude of clinically approved drugs and investigational compounds. nih.govnih.gov

The therapeutic applications of indazole-containing derivatives are extensive, spanning treatments for cancer, inflammation, bacterial and viral infections, and neurological disorders. nih.govresearchgate.netnih.gov This broad bioactivity stems from the unique structural and electronic properties of the indazole core, which allow for diverse chemical modifications and interactions with various biological macromolecules. researchgate.netpnrjournal.com

The Rise of Substituted 1h Indazoles in Medicinal Chemistry

While the core indazole structure is itself significant, it is the strategic placement of various substituents on the 1H-indazole ring that unlocks its full therapeutic potential. researchgate.netdntb.gov.ua These substitutions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.

In contemporary medicinal chemistry and chemical biology, substituted 1H-indazoles are the subject of intense investigation. nih.govresearchgate.net Researchers are continually exploring novel synthetic methodologies to access a wider array of these derivatives, aiming to fine-tune their biological activity. researchgate.netpnrjournal.com The ability to introduce different functional groups at various positions on the indazole ring allows for the creation of extensive compound libraries for high-throughput screening against a multitude of disease targets. researchgate.net

A Focused Investigation: the Rationale Behind 5 Methoxymethyl 7 Methyl 1h Indazole

The specific compound, 5-(Methoxymethyl)-7-methyl-1H-indazole, has garnered focused academic interest due to the unique combination of its substituents. The methoxymethyl group at the 5-position and the methyl group at the 7-position are not arbitrary additions. These specific modifications are often the result of rational drug design strategies aimed at optimizing interactions with a particular biological target.

For instance, the methyl group can enhance binding affinity through hydrophobic interactions within a protein's active site, while the methoxymethyl group can introduce a hydrogen bond acceptor and influence the compound's solubility and metabolic profile. The precise positioning of these groups is critical, as even minor structural changes can lead to significant differences in biological activity. The investigation of derivatives of this compound allows researchers to probe the structure-activity relationships (SAR) of this particular substitution pattern, providing valuable insights for the design of more potent and selective therapeutic agents.

Charting the Course: Research Trajectories for Novel Indazole Compounds

The future of research into novel indazole-containing compounds is multifaceted and dynamic. A significant area of focus is the development of more efficient and sustainable synthetic methods to create diverse indazole libraries. researchgate.netpnrjournal.com This includes the exploration of novel catalytic systems and one-pot reaction sequences.

Furthermore, there is a growing emphasis on the development of indazole derivatives with novel mechanisms of action. This involves targeting previously "undruggable" proteins and exploring new therapeutic areas. The integration of computational modeling and artificial intelligence in the drug discovery process is also accelerating the identification and optimization of promising indazole-based drug candidates. researchgate.net The continued exploration of the chemical space around scaffolds like 5-(Methoxymethyl)-7-methyl-1H-indazole will undoubtedly lead to the discovery of the next generation of innovative medicines.

Synthetic Routes to this compound: A Comprehensive Review

The compound this compound is a significant heterocyclic molecule, drawing attention for its potential applications in various fields of chemical research. The synthesis of this and other substituted indazoles is a key focus in organic chemistry. This article provides a detailed overview of the synthetic methodologies and strategies employed for the construction of the this compound core, focusing on both the formation of the fundamental 1H-indazole ring system and the specific functionalization at the C5 and C7 positions.

Structure Activity Relationship Sar Studies Centered on the 5 Methoxymethyl 7 Methyl 1h Indazole Scaffold

Influence of the 5-Methoxymethyl Group on Biological Interactions and Potency

The substituent at the C5-position of the indazole ring is crucial in modulating the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. While direct SAR data for the 5-methoxymethyl group on this specific scaffold is limited, studies on related indazole analogs highlight the significance of C5-substitution.

For instance, the introduction of various groups at the 5-position, such as nitro or bromo, has been instrumental in the development of biologically active compounds. nih.govchemimpex.com The 5-bromo-7-methyl-1H-indazole, for example, is a versatile intermediate in the synthesis of pharmaceuticals, particularly in oncology and neurology, indicating that functionalization at this position is key to achieving desired therapeutic effects. chemimpex.com

The methoxymethyl group at the C5-position offers several features that can influence biological activity:

Hydrogen Bonding: The oxygen atom in the methoxymethyl group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a target protein's binding site.

Solubility and Lipophilicity: This group can modulate the compound's solubility and lipophilicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Flexibility: The rotatable bond between the methylene and the oxygen atom provides a degree of conformational flexibility, allowing the substituent to adopt an optimal orientation for binding.

Contribution of the 7-Methyl Group to Modulating Biological Activity and Selectivity

The 7-methyl group, positioned adjacent to the N1-position of the indazole ring, can exert a significant influence on the molecule's properties through both steric and electronic effects. Its presence can impact the orientation of substituents at the N1-position and modulate the acidity of the N1-proton, thereby affecting its reactivity and binding interactions.

Research on substituted indazoles has shown that substituents at the C7-position can direct the regioselectivity of N-alkylation reactions. For example, the presence of electron-withdrawing groups like nitro (NO2) or carboxymethyl (CO2Me) at the C7-position has been shown to confer excellent N2-regioselectivity. nih.govresearchgate.net This indicates that the electronic nature of the C7-substituent can influence the nucleophilicity of the two nitrogen atoms in the pyrazole (B372694) ring.

Furthermore, the steric bulk of the 7-methyl group can:

Induce a Specific Conformation: It can restrict the rotation of substituents at the N1-position, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

Prevent Undesirable Metabolism: It can shield adjacent positions from metabolic enzymes, potentially improving the compound's half-life.

While direct evidence for the 7-methyl group's contribution in 5-(methoxymethyl)-7-methyl-1H-indazole is not available, the importance of similarly positioned methyl groups has been demonstrated in other inhibitor classes. For instance, in a series of EZH2/1 inhibitors, methyl groups at positions 4 and 6 of a pyridone ring were found to be important for inhibitory activity. mdpi.com

Systematic Substituent Variations at Key Positions (N1, C3, C4, C6) of the Indazole Core

Systematic modification of the indazole core is a common strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

N1-Position: Alkylation or arylation at the N1-position is a frequent modification in the development of indazole-based drugs. The nature of the substituent at N1 can significantly influence the compound's interaction with the target. For example, in a series of EZH1/EZH2 inhibitors, various substituents at the N1-position of the indazole ring had a stronger effect on EZH1 potency than on EZH2 potency, highlighting the role of this position in determining selectivity. mdpi.com The development of regioselective N1-alkylation methods is an active area of research, as the N1- and N2-alkylated isomers can exhibit different biological activities. nih.gov

C3-Position: The C3-position of the indazole ring is another critical site for modification. Direct functionalization of this position can be challenging but offers significant opportunities for improving biological activity. nih.govnih.govmdpi.com SAR studies on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors revealed that a suitably substituted carbohydrazide moiety at the C3-position was crucial for potent inhibitory activity. nih.gov The introduction of a quaternary chiral center at the C3-position through enantioselective allylation has also been reported, opening up possibilities for exploring stereochemical effects on activity. nih.govnih.gov

C4 and C6-Positions: Substitutions at the C4 and C6 positions of the benzene (B151609) portion of the indazole ring can also fine-tune the electronic and steric properties of the molecule. For example, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), substitutions on the indazole ring contributed to their inhibitory activity. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the indazole scaffold from different studies.

| Position of Substitution | Substituent | Biological Target/Activity | Observed Effect |

| N1 | Various alkyl groups | EZH1/EZH2 Inhibition | Stronger effect on EZH1 potency, influencing selectivity. mdpi.com |

| C3 | Carbohydrazide moiety | IDO1 Enzyme Inhibition | Crucial for potent inhibitory activity. nih.gov |

| C3 | Allyl groups with quaternary stereocenter | General Synthesis | Enables exploration of stereochemical effects on activity. nih.govnih.gov |

| C7 | NO2, CO2Me | N-alkylation regioselectivity | Conferred excellent N2-regioselectivity. nih.govresearchgate.net |

Regiochemical Impact of Functionalization on Efficacy (e.g., 1H- vs. 2H-indazole tautomerism)

Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable. nih.govresearchgate.net The position of the substituent on the pyrazole nitrogen (N1 or N2) can have a profound impact on the biological activity of the molecule. Consequently, the regioselective synthesis of either the 1H- or 2H-indazole derivative is a critical aspect of drug design and development. rsc.orgorganic-chemistry.org

The alkylation of an unsubstituted indazole often leads to a mixture of N1 and N2 isomers, and the ratio can be influenced by the reaction conditions and the nature of other substituents on the indazole ring. beilstein-journals.org For example, as previously mentioned, electron-withdrawing groups at the C7-position can favor the formation of the N2-isomer. nih.govresearchgate.net

The different spatial arrangement of the N-substituent in 1H- and 2H-indazoles can lead to distinct interactions with a biological target. The N1-substituted isomer will have the substituent pointing away from the fused benzene ring, whereas the N2-substituted isomer will have it positioned more centrally over the bicyclic system. This can result in one regioisomer having a much higher affinity for the target than the other. Therefore, controlling the regiochemistry of N-functionalization is essential for optimizing the efficacy of indazole-based compounds.

Stereochemical Considerations in this compound Derivatives (if chiral centers exist)

The parent compound, this compound, is achiral. However, the introduction of chiral centers through modification of its structure can lead to stereoisomers with potentially different biological activities, potencies, and pharmacokinetic profiles.

Chirality can be introduced in several ways, for instance:

Modification of the 5-methoxymethyl group: Introducing a substituent on the methylene carbon of the 5-methoxymethyl group would create a chiral center.

Substitution at the N1-position with a chiral group: Attaching a chiral alkyl or acyl group to the N1-position.

Introduction of a chiral substituent at other positions: For example, at the C3-position, as demonstrated in the enantioselective synthesis of C3-allyl indazoles. nih.govnih.gov

When a chiral center is present, the resulting enantiomers can interact differently with chiral biological macromolecules like proteins and enzymes. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects. Therefore, if chiral derivatives of this compound were to be synthesized, the separation and individual testing of the enantiomers would be a critical step in the drug development process.

Investigations into the Molecular Mechanism of Action of 5 Methoxymethyl 7 Methyl 1h Indazole Derivatives

Target Identification and Validation Approaches for Indazole Scaffolds

The initial step in characterizing the mechanism of action of a new compound is identifying its molecular target(s). For indazole scaffolds, a common approach involves computational and experimental methods to pinpoint protein interactions. biotech-asia.org

Fragment-Based and Structure-Guided Design: A prevalent strategy in drug discovery is fragment-based drug design, where small chemical fragments are screened for binding to a target protein. nih.gov For indazole derivatives, this has been successfully employed to identify inhibitors of enzymes like Fibroblast Growth Factor Receptors (FGFRs). nih.gov By starting with a core indazole fragment, researchers can build more complex molecules with enhanced binding affinity and selectivity. researchgate.net Structure-guided design, often using X-ray crystallography, allows for the visualization of how the indazole scaffold fits into the active site of a target protein, guiding further chemical modifications to improve potency. nih.gov

Kinase Profiling: Since many indazole derivatives are designed as kinase inhibitors, a common validation approach is to screen them against a panel of kinases. nih.gov This helps to not only confirm the intended target but also to assess the selectivity of the compound. For instance, derivatives of the indazole scaffold have been identified as potent inhibitors of kinases such as VEGFR, EGFR, and ROCKs. nih.govbiotech-asia.org

Computational Modeling: Molecular docking studies are frequently used to predict the binding of indazole derivatives to various protein targets. researchgate.netnih.gov These in silico methods help to prioritize compounds for synthesis and experimental testing. For example, docking studies have been used to evaluate the potential of indazole scaffolds as VEGFR-2 inhibitors. biotech-asia.org

The table below summarizes key protein targets that have been identified for various indazole-based compounds.

| Target Protein | Therapeutic Area | Significance of Target |

| VEGFR-2 | Cancer | Key receptor in angiogenesis, the formation of new blood vessels that tumors need to grow. biotech-asia.orgnih.gov |

| FGFR | Cancer | Involved in cell proliferation, survival, and migration; dysregulation is linked to various cancers. nih.govnih.gov |

| EGFR | Cancer | Overexpression can lead to uncontrolled cell growth and is a target in several cancer types. nih.govnih.gov |

| ROCKs | Cancer | Play a role in cell proliferation, migration, and apoptosis, making them potential cancer targets. nih.gov |

| CGRP Receptor | Migraine | Antagonists of this receptor have shown efficacy in treating migraines. researchgate.netnih.gov |

Enzymatic Inhibition Assays and Kinetic Characterization of Interactions

Once a potential target is identified, enzymatic inhibition assays are performed to quantify the compound's inhibitory activity. These assays are crucial for determining the potency of the inhibitor, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic studies are then conducted to understand how the inhibitor interacts with the enzyme. This involves determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity. For example, studies on indazole-based inhibitors of bacterial GyrB have detailed their potent enzymatic activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

The following table presents data on the enzymatic inhibition of various kinases by different indazole derivatives.

| Compound/Derivative Type | Target Enzyme | IC₅₀ (nM) | Reference |

| 1H-indazole derivatives | FGFR1-3 | 800 - 90,000 | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR | 8.3 | nih.gov |

| Thiazolylindazole derivative | Bacterial GyrB | < 8 | nih.gov |

| Indazole-based sulfonamide | MAPK1 | (Docking study) | mdpi.com |

Receptor Binding Studies and Elucidation of Ligand-Binding Domains

For compounds that target receptors, binding assays are essential to determine their affinity and selectivity. These studies often use radiolabeled ligands to compete with the test compound for binding to the receptor. The results provide a dissociation constant (Kd) or an inhibition constant (Ki), which reflect the compound's binding affinity.

Elucidating the ligand-binding domain—the specific region on the receptor where the compound binds—is critical for understanding its mechanism of action. This is often achieved through a combination of techniques:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the ligand-receptor complex, showing the precise interactions between the compound and the amino acid residues of the binding pocket. nih.gov

Site-Directed Mutagenesis: By mutating specific amino acids in the suspected binding domain and observing the effect on compound binding, researchers can identify the key residues involved in the interaction.

Computational Docking: As mentioned earlier, molecular docking can predict the binding pose of a ligand in the receptor's active site, highlighting potential interactions. researchgate.netnih.gov

For instance, the binding of indazole derivatives to the CGRP receptor has been extensively studied, leading to the development of potent antagonists for migraine treatment. researchgate.netnih.gov X-ray crystallography of a thiazolylindazole analogue bound to the GyrB ATPase pocket has revealed a network of hydrogen bonds and hydrophobic interactions that explain its potent enzymatic activity. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

Commonly studied cellular processes include:

Cell Proliferation: Assays that measure the rate of cell division are used to determine if the compound has cytostatic or cytotoxic effects. rsc.org

Apoptosis: Programmed cell death is a key mechanism for eliminating cancer cells. Assays that detect markers of apoptosis, such as caspase activation, can reveal if a compound induces this process. rsc.org

Cell Cycle: Analysis of the cell cycle distribution can show whether a compound causes arrest at a specific phase, preventing cancer cells from progressing through division.

Angiogenesis: For compounds targeting proteins like VEGFR, in vitro and in vivo models of angiogenesis can be used to assess their anti-angiogenic effects. biotech-asia.orgnih.gov

Western blotting is a widely used technique to examine the phosphorylation status and expression levels of key proteins within a signaling pathway. For example, inhibitors of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, are evaluated by their ability to reduce the phosphorylation of AKT. nih.gov

Protein Interaction Profiling and Interactome Mapping of Indazole-Based Probes

To gain a broader understanding of a compound's biological interactions, researchers can employ proteomic approaches. Protein interaction profiling aims to identify all the proteins that a compound interacts with within a cell, known as the interactome.

Affinity-Based Probes: A common method involves creating a "probe" version of the indazole compound, often by attaching a reactive group or a tag (like biotin). nih.gov This probe can then be used to "pull down" its binding partners from a cell lysate. The interacting proteins are subsequently identified using mass spectrometry.

Protein Microarrays: This technology allows for the screening of a small molecule against thousands of purified proteins spotted on a microarray slide. springernature.com This high-throughput method can rapidly identify potential on-target and off-target interactions. springernature.com

These approaches are valuable for:

Confirming the intended target.

Identifying potential off-target effects, which can be responsible for adverse drug reactions.

Uncovering novel mechanisms of action by revealing unexpected protein interactions.

While specific interactome mapping studies for 5-(methoxymethyl)-7-methyl-1H-indazole are not widely published, the methodologies are well-established for profiling other small molecules and could be applied to this scaffold. nih.govspringernature.com

Development of 5 Methoxymethyl 7 Methyl 1h Indazole As a Chemical Probe

Design Principles for Indazole-Based Chemical Probes for Specific Biological Targets

The design of chemical probes based on the indazole scaffold is guided by several key principles aimed at achieving high affinity and selectivity for a specific biological target. Indazoles are recognized as effective bioisosteres for indoles and phenols, often providing advantages in terms of metabolic stability, oral bioavailability, and plasma clearance. This makes the indazole nucleus an attractive starting point for probe design.

A primary design consideration is the strategic functionalization of the indazole ring. The substitution pattern on the ring significantly influences the probe's binding affinity and selectivity. For instance, in the development of indazole analogs of 5-MeO-DMT as serotonin (B10506) receptor 2 (5-HT₂) agonists, modifications at various positions of the indazole core were explored to understand their impact on receptor binding and functional activity.

Structure-based drug design (SBDD) and computational modeling are crucial in the design process. By understanding the three-dimensional structure of the target protein, researchers can design indazole derivatives that fit precisely into the binding pocket. This approach was successfully used in the optimization of indazole-based inhibitors for targets like the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).

Furthermore, the concept of "fragment-based drug discovery" (FBDD) is often employed. This involves identifying small, low-affinity fragments that bind to the target and then growing or merging them to create a more potent and selective lead compound. The modular nature of indazole synthesis allows for the systematic elaboration of fragment hits in three dimensions, facilitating the exploration of chemical space around the core scaffold.

Optimization of Selectivity and Potency for Research Applications

Once a preliminary indazole-based probe is designed, the subsequent phase focuses on optimizing its selectivity and potency. This is an iterative process involving chemical synthesis of analogs and their biological evaluation. The goal is to enhance the probe's affinity for the intended target while minimizing off-target effects.

A common strategy is to introduce various substituents at different positions of the indazole ring and systematically evaluate the structure-activity relationship (SAR). For example, in the development of indazole derivatives as anticancer agents, different functional groups were introduced at the C3 and C6 positions of the indazole ring, leading to the identification of compounds with potent growth inhibitory activity against several cancer cell lines.

The introduction of specific chemical groups can also address issues like metabolic stability. For instance, the replacement of a metabolically labile group with a more stable one, such as a trifluoromethyl group, can improve the pharmacokinetic properties of the probe. This was a key optimization step in the discovery of potent and selective I(Kur) inhibitors, where a dihydropyrazolopyrimidine core, which can be considered a related heterocyclic system, was modified. nih.gov

The following table illustrates the impact of different substituents on the potency of indazole analogs targeting serotonin receptor 2A (5-HT₂A), highlighting the optimization process.

| Compound | R1 | R2 | 5-HT₂A EC₅₀ (nM) |

| 6a | H | Me | 203 |

| 11 | Me | Me | 134 |

| 19d | Cl | H | 1.9 |

| Data sourced from studies on indazole analogs of 5-MeO-DMT. |

This interactive table demonstrates how systematic modifications, such as the addition of a methyl group at the 1-position or a chlorine atom at the 5-position, can significantly enhance the potency of the compound.

Strategies for Incorporating Reporter Tags or Affinity Labels onto the Scaffold

For a chemical probe to be a useful tool in biological research, it often needs to be detectable or capable of being isolated from a complex mixture. This is achieved by incorporating reporter tags or affinity labels onto the indazole scaffold.

Reporter tags , such as fluorescent dyes or radioactive isotopes, allow for the visualization and tracking of the probe within cells or tissues. The position of the tag is critical to ensure that it does not interfere with the probe's binding to its target. Synthetic strategies must be developed to allow for the regioselective introduction of the tag. For example, a linker arm is often introduced at a position on the indazole ring that is not critical for target binding, and the reporter tag is then attached to this linker.

Affinity labels are reactive groups that form a covalent bond with the target protein. This allows for the permanent labeling and subsequent identification of the target. Photoaffinity labels, which become reactive upon exposure to UV light, are particularly useful as they allow for precise temporal control of the labeling reaction. The design of such probes requires careful consideration of the reactivity of the label to avoid non-specific binding.

The modular synthesis of indazoles provides a platform for the incorporation of these tags. For example, a functional group that can be easily modified, such as a carboxylic acid or an amino group, can be introduced at a specific position on the indazole ring. This functional group can then be used as a handle for the attachment of a reporter tag or affinity label.

Application in Target Identification, Validation, and Functional Elucidation Studies

The ultimate purpose of developing a chemical probe like a derivative of 5-(methoxymethyl)-7-methyl-1H-indazole is to use it in biological studies to identify and validate new drug targets and to elucidate their functions.

Target Identification: Affinity-based probes are instrumental in identifying the molecular targets of bioactive compounds. In a typical experiment, a cell lysate is incubated with the probe, which then binds to its target protein. The probe-protein complex can then be isolated using the affinity tag (e.g., biotin-streptavidin purification) and the protein identified by techniques such as mass spectrometry.

Target Validation: Once a potential target is identified, the chemical probe can be used to validate its role in a particular disease process. By using the probe to selectively inhibit or activate the target in a cellular or animal model, researchers can observe the downstream effects and determine if modulating the target's activity has a therapeutic benefit. For instance, the use of a selective PERK inhibitor, developed from an indazole-containing scaffold, demonstrated the role of this kinase in tumor growth. nih.gov

Functional Elucidation: Chemical probes allow for the study of protein function in a native biological context. By acutely modulating the activity of a specific protein with a small molecule probe, researchers can dissect its role in complex signaling pathways and cellular processes. This provides a level of temporal control that is often difficult to achieve with genetic methods.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxymethyl at C5 and methyl at C7) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₂N₂O₂, ~192.21 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .

How can researchers address regioselectivity challenges when introducing substituents to the indazole core?

Advanced

Regioselectivity is influenced by electronic and steric factors. For example:

- Directed functionalization : Use directing groups (e.g., nitro or methoxy) to control electrophilic substitution at specific positions .

- Catalytic systems : Pd-catalyzed C–H activation enables selective modification of C5 or C7 positions .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps .

What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

Q. Advanced

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .

- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation .

How do conflicting yield data from different reduction methods inform synthetic protocol selection?

Advanced

Contradictions in yields (e.g., H₂/Pd-C vs. LiAlH₄ for nitro reduction) arise from substrate sensitivity. For example:

- Catalyst compatibility : Pd-C may deactivate in the presence of sulfur-containing groups .

- Reductant selectivity : LiAlH₄ is unsuitable for acid-sensitive intermediates .

- Troubleshooting : Pilot studies comparing reductants under standardized conditions resolve discrepancies .

What hypotheses exist about the biological targets of this compound, and how are these validated experimentally?

Advanced

While direct data is limited, structural analogs suggest potential kinase or enzyme inhibition. Methodologies include:

- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., JAK2 or EGFR) .

- Enzyme assays : Measure IC₅₀ values against purified targets (e.g., cytochrome P450 isoforms) .

- SAR studies : Modify substituents to correlate structure with activity .

How are computational methods applied to predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.